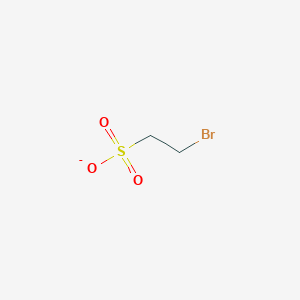
(E)-indol-3-ylacetaldoxime
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Plant Defense and Auxin Formation :
- (E)-indol-3-ylacetaldoxime is involved in plant defense mechanisms. A study found that maize CYP79A61, when expressed in yeast and Nicotiana benthamiana, catalyzes the formation of (E/Z)-indole-3-acetaldoxime. This suggests a role in plant defense, possibly through the accumulation of toxic compounds for insect herbivores and pathogens. The study also suggests that (E/Z)-indole-3-acetaldoxime might contribute to the formation of the plant hormone indole-3-acetic acid, indicating its involvement in auxin formation (Irmisch et al., 2015).
Metabolism in Fungal Pathogens :
- Research has shown that indole-3-acetaldoxime is metabolized by fungi causing diseases in crucifer plants, converting it into indole-3-acetic acid via indole-3-acetonitrile. This transformation highlights its importance in the study of fungal pathogens affecting crucifer plants (Pedras & Montaut, 2003).
Tryptophan Metabolism in Tobacco :
- A study exploring the metabolism of tryptophan in tobacco showed that indole-3-acetaldoxime is a key compound in this process. The research demonstrated the synthesis of this compound in tobacco, a species not naturally producing it, and its role in the biosynthesis of indole glucosinolates and indole-3-acetic acid (Nonhebel et al., 2011).
Synthesis and Functionalization in Organic Chemistry :
- The compound plays a significant role in the synthesis and functionalization of indoles in organic chemistry. Research has highlighted various methods for the synthesis and functionalization of indoles, with indole-3-acetaldoxime being an important intermediate in some of these processes (Cacchi & Fabrizi, 2005).
Role in Glucosinolate Biosynthesis :
- Indole-3-acetaldoxime is involved in the biosynthesis of indole glucosinolates, compounds known for their role as flavor compounds, cancer-preventing agents, and biopesticides. A study on the cytochrome P450 CYP79B2 from Arabidopsis showed that it catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor for indole glucosinolates (Mikkelsen et al., 2000).
Metabolism in Chinese Cabbage :
- Research on the metabolism of indole-3-acetaldoxime in Chinese cabbage revealed that it is converted into various metabolites, such as indole-3-acetonitrile and indole-3-methylglucosinolate, highlighting its significance in plant metabolism (Helmlinger et al., 1985).
Controlled Production in Plant Systems :
- A study demonstrated the controlled production of indole-3-acetaldoxime in mutant lines of plants. This research aids in understanding the interplay between primary and secondary metabolism in plants (Mikkelsen et al., 2009).
Indole-Diterpenoids Research :
- Indole-3-acetaldoxime has been studied in the context of indole-diterpenoids, which have shown inhibitory activities against protein tyrosine phosphatase, indicating potential medicinal applications (Zhou et al., 2019).
Interaction with Cytochrome P450 Enzymes :
- Research has shown that indole-3-acetaldoxime interacts with cytochrome P450 enzymes, playing a role in auxin homeostasis and glucosinolate biosynthesis (Bak & Feyereisen, 2001).
HPLC Analysis and Properties :
- Studies have been conducted on the high-performance liquid chromatographic separation of (E)- and (Z)-3-indoleacetaldoxime, providing insights into its properties and potential applications in research (Rausch et al., 1985).
Other Metabolic Pathways in Plants :
- Additional research has explored its role in various metabolic pathways in plants, highlighting its multifaceted significance in plant biology and biochemistry (Kollmeier et al., 2000; Ludwig-Müller & Hilgenberg, 1990).
Eigenschaften
IUPAC Name |
(NE)-N-[2-(1H-indol-3-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIGRGHTISHYNH-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-indol-3-ylacetaldoxime | |
CAS RN |
2776-06-9 | |
| Record name | Indole-3-acetaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1233121.png)
![1-(2,4-dimethylphenyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]thiourea](/img/structure/B1233122.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233123.png)



![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1233131.png)

![(2R,3R,4R)-4-hydroxy-2-[(E)-8-hydroxy-7-oxooct-2-enyl]-3-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1233134.png)

![(2E)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one](/img/structure/B1233138.png)


